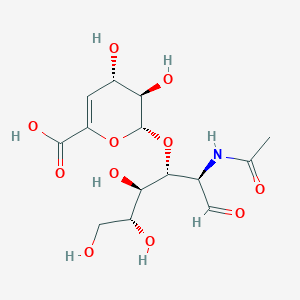
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, also known as GlcA-GlcNAc, is a naturally occurring glycosaminoglycan (GAG) that is found in the extracellular matrix (ECM) of various tissues in the human body. It is a complex molecule that plays an important role in many physiological processes, including cell adhesion, migration, proliferation, and differentiation. In recent years, GlcA-GlcNAc has gained significant attention in the scientific community due to its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.
作用機序
The mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is not fully understood. However, it is believed that 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose interacts with various proteins in the ECM, including integrins and growth factors, to regulate cell adhesion, migration, proliferation, and differentiation.
Biochemical and physiological effects:
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several biochemical and physiological effects. It has been shown to promote cell adhesion and proliferation, as well as to regulate the expression of various genes involved in tissue regeneration. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its ability to mimic the natural ECM of various tissues. This makes it an ideal scaffold material for tissue engineering applications. However, one of the main limitations of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its high cost and the complex synthesis process required to produce it.
将来の方向性
There are several future directions for research on 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the optimization of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose for tissue engineering applications, including the development of new scaffolds and the investigation of its potential for the regeneration of various tissues. Additionally, there is a need for further research on the mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, as well as its potential applications in drug delivery and regenerative medicine.
合成法
The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex process that involves several steps. The most common method for synthesizing 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is through the enzymatic modification of chitin, a naturally occurring polymer found in the exoskeletons of crustaceans. The process involves the use of chitinase to break down chitin into chitooligosaccharides, which are then modified using various enzymes to produce 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose.
科学的研究の応用
2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several potential applications in scientific research. One of the most promising areas of research is in tissue engineering, where 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose can be used as a scaffold material for the regeneration of damaged tissues. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have potential applications in drug delivery, where it can be used as a carrier for the targeted delivery of drugs to specific tissues.
特性
CAS番号 |
110326-09-5 |
|---|---|
分子式 |
C14H21NO11 |
分子量 |
379.32 g/mol |
IUPAC名 |
(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1 |
InChIキー |
AALORNCJXUQNQW-FNGWHDOKSA-N |
異性体SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
その他のCAS番号 |
110326-09-5 |
同義語 |
2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose 2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose 2-ADGPUAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)





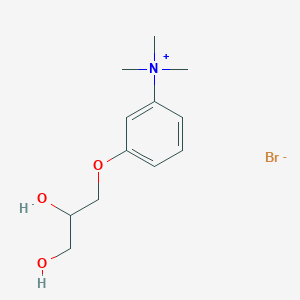

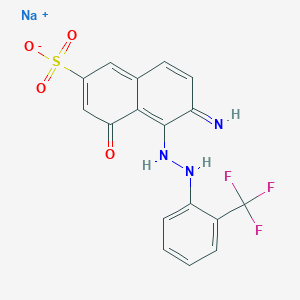
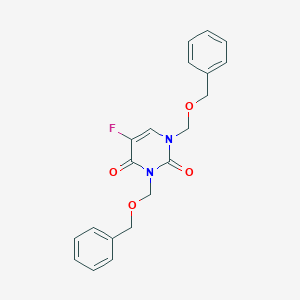
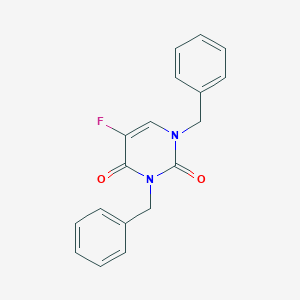
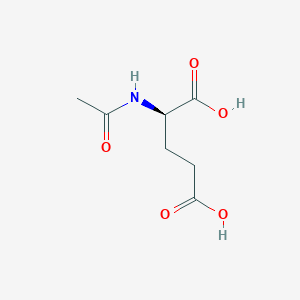

![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)